(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate
Description
The compound (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-yl)amino)succinate is a chiral derivative of succinic acid featuring a tert-butyl ester, a methyl ester, and a 9-phenyl-9H-fluoren-9-ylamino substituent. This structure is designed to balance steric bulk and reactivity, making it valuable in peptide synthesis and pharmaceutical intermediates. The tert-butyl group enhances solubility in organic solvents, while the fluorenyl moiety provides UV detectability and protection for amino groups during solid-phase synthesis .
Key synthetic steps involve coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIPEA (N,N-Diisopropylethylamine), as seen in analogous syntheses (e.g., 52% yield in ). The stereochemistry (S-configuration) is critical for enantioselective applications, such as enzyme inhibition or chiral catalyst design .
Properties
Molecular Formula |
C28H29NO4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-[(9-phenylfluoren-9-yl)amino]butanedioate |
InChI |
InChI=1S/C28H29NO4/c1-27(2,3)33-25(30)18-24(26(31)32-4)29-28(19-12-6-5-7-13-19)22-16-10-8-14-20(22)21-15-9-11-17-23(21)28/h5-17,24,29H,18H2,1-4H3/t24-/m0/s1 |
InChI Key |
GQHHPDGFZYBTJC-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate typically involves multiple steps, including the formation of the succinate backbone and the introduction of the fluorenyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences:
Key Observations:
- Reactivity: Azide () and bromine () substituents enable click chemistry or nucleophilic substitutions, whereas the target compound’s amino group is tailored for amide bond formation .
- Solubility : Hydroxymethyl-containing analogues () exhibit higher aqueous solubility, whereas tert-butyl esters enhance organic-phase compatibility .
Biological Activity
The compound (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate is a derivative of succinic acid, modified to include a tert-butyl group and a phenylfluorenyl moiety. This compound is noteworthy for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate is . Its structural components include:
- Tert-butyl group : A bulky hydrophobic group that may enhance lipophilicity and membrane permeability.
- Phenylfluorenyl moiety : Known for its stability and ability to prevent racemization in amino compounds, which is crucial for maintaining enantiomeric purity in biological applications .
Table 1: Structural Formula
| Component | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | (S)-4-tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate |
| CAS Number | 2098429-19-5 |
The biological activity of (S)-4-Tert-butyl 1-methyl 2-((9-phenyl-9H-fluoren-9-YL)amino)succinate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For example, studies on related phenylfluorenyl derivatives have shown inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for virulence .
- Modulation of Ion Channels : Some derivatives exhibit activity as TRPV4 antagonists, suggesting potential applications in pain management and inflammatory conditions. The structure suggests that the bulky groups may interact favorably with the binding sites of these channels .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that certain concentrations do not adversely affect cell viability, making it a candidate for further therapeutic exploration without immediate toxicity concerns .
Case Studies
- Screening Assays for T3SS Inhibition :
- TRPV4 Antagonist Activity :
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in modulating biological activity:
- Bulky Hydrophobic Groups : The presence of tert-butyl increases lipophilicity, enhancing membrane penetration.
- Amino Group Positioning : The location and nature of amino substituents influence binding affinity and specificity towards target proteins or enzymes.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
